molecular formula C7H2Cl3N3 B2865096 2,4,8-Trichloropyrido[3,4-d]pyrimidine CAS No. 1470249-17-2

2,4,8-Trichloropyrido[3,4-d]pyrimidine

Cat. No.: B2865096
CAS No.: 1470249-17-2
M. Wt: 234.46
InChI Key: CKGWRKCQLNZTDI-UHFFFAOYSA-N
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Description

2,4,8-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. This compound is characterized by its trichloro-substituted pyrido[3,4-d]pyrimidine structure, which makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,8-Trichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as ammonia (NH3) or alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of pyrido[3,4-d]pyrimidine, which can be further modified for specific applications.

Scientific Research Applications

2,4,8-Trichloropyrido[3,4-d]pyrimidine is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of new therapeutic agents.

  • Industry: Applied in the production of materials with specific properties.

Mechanism of Action

2,4,8-Trichloropyrido[3,4-d]pyrimidine is similar to other trichlorinated pyrimidines, such as 2,4,6-Trichloropyrido[3,4-d]pyrimidine. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of chlorine atoms at the 2, 4, and 8 positions enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,4,6-Trichloropyrido[3,4-d]pyrimidine

  • 2,4,8-Trichloropyrimido[4,5-c]quinoline

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Properties

IUPAC Name

2,4,8-trichloropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-5-3-1-2-11-6(9)4(3)12-7(10)13-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGWRKCQLNZTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=NC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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